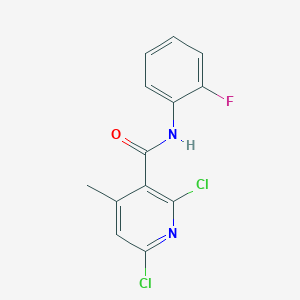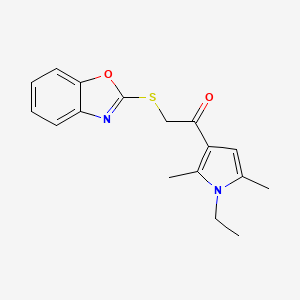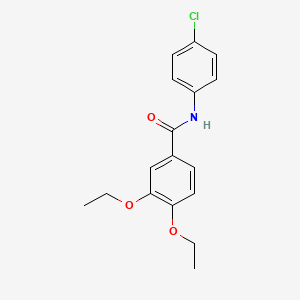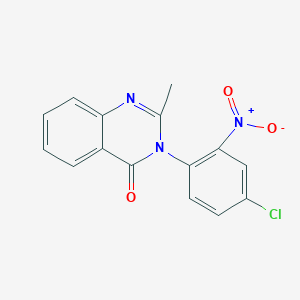
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as CBMZ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CBMZ belongs to the class of piperazinecarbothioamide compounds and has been shown to have a wide range of biochemical and physiological effects.
作用机制
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to act as a potent inhibitor of voltage-gated calcium channels. It binds to the channel pore and prevents calcium ions from passing through, thereby inhibiting calcium-dependent processes such as neurotransmitter release and muscle contraction. N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to modulate the activity of other ion channels, including potassium channels and sodium channels.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have antifungal effects by disrupting the cell membrane of fungi.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of voltage-gated calcium channels, making it a valuable tool for studying calcium-dependent processes. Additionally, N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been extensively studied and optimized, making it a reliable compound for use in lab experiments. However, N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has not been extensively studied in vivo, so its effects in living organisms are not well understood.
未来方向
There are several future directions for research on N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One area of interest is the development of N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide analogs with improved solubility and potency. Additionally, further studies are needed to understand the in vivo effects of N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide and its potential use in the treatment of neurological disorders. N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide may also have potential as a tool for studying the role of calcium channels in various physiological processes. Overall, N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is a promising compound with a wide range of potential applications in scientific research.
合成方法
The synthesis of N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 4-chlorobenzyl chloride with piperazine-1-carbodithioic acid methyl ester in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylsulfonyl chloride to yield N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. The synthesis method has been extensively optimized, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have a wide range of scientific research applications. It has been studied for its potential use as an anticancer agent, anti-inflammatory agent, and antifungal agent. N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have potential as a tool for studying the role of ion channels in various physiological processes.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methylsulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S2/c1-21(18,19)17-8-6-16(7-9-17)13(20)15-10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJJQXTXRLIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)





![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)





![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)